molecular formula C4H10B10N2O31-30 B053954 Isocyanato(trimethylamino)octahydrodecaborate CAS No. 122423-75-0

Isocyanato(trimethylamino)octahydrodecaborate

Cat. No. B053954
CAS RN: 122423-75-0
M. Wt: 690.3 g/mol
InChI Key: YYCZQKPMOWSHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocyanato(trimethylamino)octahydrodecaborate, also known as ITAB, is a boron-containing compound that has been studied for its potential applications in various fields of science.

Mechanism Of Action

The mechanism of action of Isocyanato(trimethylamino)octahydrodecaborate is not fully understood. However, it is believed that Isocyanato(trimethylamino)octahydrodecaborate interacts with biological membranes, including cell membranes, and can cross them due to its lipophilicity. Once inside the cell, Isocyanato(trimethylamino)octahydrodecaborate may interact with various cellular components, including proteins and nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that Isocyanato(trimethylamino)octahydrodecaborate can induce cell death in cancer cells. However, the exact mechanism of this effect is not fully understood. Isocyanato(trimethylamino)octahydrodecaborate has also been shown to have anti-inflammatory effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of Isocyanato(trimethylamino)octahydrodecaborate is its ability to cross biological membranes, which makes it a potential drug delivery system. However, its lipophilicity can also make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. Additionally, the toxicity of Isocyanato(trimethylamino)octahydrodecaborate has not been fully studied, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for the study of Isocyanato(trimethylamino)octahydrodecaborate. One potential direction is the development of Isocyanato(trimethylamino)octahydrodecaborate-based drug delivery systems for the treatment of cancer and other diseases. Another potential direction is the synthesis of new materials using Isocyanato(trimethylamino)octahydrodecaborate as a building block. Additionally, the study of Isocyanato(trimethylamino)octahydrodecaborate's mechanism of action and toxicity in vivo could provide valuable insights into its potential applications.

Synthesis Methods

Isocyanato(trimethylamino)octahydrodecaborate can be synthesized by reacting trimethylamine with octahydrodecaborate and phosgene. The reaction results in the formation of Isocyanato(trimethylamino)octahydrodecaborate as a white crystalline solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

Isocyanato(trimethylamino)octahydrodecaborate has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and nuclear medicine. In medicinal chemistry, Isocyanato(trimethylamino)octahydrodecaborate has been investigated as a potential drug delivery system due to its ability to cross biological membranes. In materials science, Isocyanato(trimethylamino)octahydrodecaborate has been studied as a potential building block for the synthesis of new materials due to its unique boron-containing structure. In nuclear medicine, Isocyanato(trimethylamino)octahydrodecaborate has been investigated as a potential radiopharmaceutical due to its ability to bind to radioactive isotopes.

properties

CAS RN

122423-75-0

Product Name

Isocyanato(trimethylamino)octahydrodecaborate

Molecular Formula

C4H10B10N2O31-30

Molecular Weight

690.3 g/mol

InChI

InChI=1S/C3H9N.CHNO.10BO3/c1-4(2)3;2-1-3;10*2-1(3)4/h1-3H3;2H;;;;;;;;;;/q;;10*-3

InChI Key

YYCZQKPMOWSHTJ-UHFFFAOYSA-N

SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].CN(C)C.C(=N)=O

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].CN(C)C.C(=N)=O

synonyms

isocyanato(trimethylamino)octahydro-closo-decaborate(1-)
isocyanato(trimethylamino)octahydrodecaborate
ITODB

Origin of Product

United States

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